molecular formula C7H12O4S B14081212 3-(2-(Acetylthio)ethoxy)propanoic acid

3-(2-(Acetylthio)ethoxy)propanoic acid

Katalognummer: B14081212
Molekulargewicht: 192.24 g/mol
InChI-Schlüssel: HSNPMMDQAHUVKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-(Acetylthio)ethoxy)propanoic acid is an organic compound with the molecular formula C9H16O5S It is characterized by the presence of an acetylthio group attached to an ethoxy chain, which is further connected to a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Acetylthio)ethoxy)propanoic acid typically involves the reaction of 3-mercaptopropionic acid with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acetylthio compound, which is then reacted with ethylene oxide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-(Acetylthio)ethoxy)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3-(2-(Acetylthio)ethoxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-(2-(Acetylthio)ethoxy)propanoic acid involves its interaction with specific molecular targets. The acetylthio group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2-(Acetylthio)ethoxy)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetylthio group allows for specific interactions with proteins, making it a valuable tool in biochemical research .

Eigenschaften

Molekularformel

C7H12O4S

Molekulargewicht

192.24 g/mol

IUPAC-Name

3-(2-acetylsulfanylethoxy)propanoic acid

InChI

InChI=1S/C7H12O4S/c1-6(8)12-5-4-11-3-2-7(9)10/h2-5H2,1H3,(H,9,10)

InChI-Schlüssel

HSNPMMDQAHUVKG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)SCCOCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.